Dexchlorpheniramine

Enantiomer H1 Antagonist Potency

Dexchlorpheniramine (CAS 25523-97-1) is the pharmacologically active S-enantiomer of chlorpheniramine, delivering 2x the H1 antagonism of the racemic mixture. With a 20–30 h elimination half-life, it enables sustained-release formulations for prolonged allergy symptom control. Its defined profile of moderate anticholinergic effects and minimal sedation makes it a superior reference standard for dissecting histaminergic mechanisms in preclinical models. Procure the pure enantiomer for reproducible, high-fidelity research results.

Molecular Formula C16H19ClN2
Molecular Weight 274.79 g/mol
CAS No. 25523-97-1
Cat. No. B1670334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexchlorpheniramine
CAS25523-97-1
SynonymsAller-Chlor
Antihistaminico Llorens
Chlo-Amine
Chlor-100
Chlor-Trimeton
Chlor-Tripolon
Chlorphenamine
Chlorpheniramine
Chlorpheniramine Maleate
Chlorpheniramine Tannate
Chlorpro
Chlorprophenpyridamine
Chlorspan 12
Chlortab-4
Cloro-Trimeton
Efidac 24
Kloromin
Maleate, Chlorpheniramine
Piriton
Tannate, Chlorpheniramine
Teldrin
Molecular FormulaC16H19ClN2
Molecular Weight274.79 g/mol
Structural Identifiers
SMILESCN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2
InChIInChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m0/s1
InChIKeySOYKEARSMXGVTM-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
SolubilityWHITE CRYSTALLINE POWDER;  ODORLESS;  1 G SOL IN 4 ML WATER;  SOL IN ALC, CHLOROFORM;  SLIGHTLY SOL IN BENZENE, ETHER /MALEATE/
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dexchlorpheniramine (CAS 25523-97-1): Procurement and Scientific Differentiation for a First-Generation H1 Antihistamine


Dexchlorpheniramine (CAS 25523-97-1), a substituted alkylamine, is the pharmacologically active S-enantiomer of the racemic mixture chlorpheniramine and functions as a potent, blood-brain barrier (BBB) penetrant antagonist of the histamine H1 receptor . It is classified as a first-generation antihistamine and is primarily utilized for its antiallergic properties in conditions such as allergic rhinitis and urticaria, and it also exhibits anticholinergic effects [1]. Its procurement is not interchangeable with other in-class compounds due to specific enantiomeric and pharmacokinetic properties that define its unique therapeutic and adverse effect profile.

Why Dexchlorpheniramine Cannot Be Substituted: A Quantitative Justification for Procurement


Direct substitution of dexchlorpheniramine with the racemic chlorpheniramine or other first-generation antihistamines is scientifically unsound without careful dose adjustment and consideration of differential pharmacodynamic and pharmacokinetic profiles. Dexchlorpheniramine demonstrates approximately twice the antihistaminic potency of the racemic chlorpheniramine due to its exclusive composition of the active S-enantiomer [1]. Furthermore, head-to-head studies reveal significant differences in the magnitude and duration of peripheral antihistaminic activity when compared to second-generation agents like bilastine and cetirizine [2]. Finally, its specific elimination half-life of 20-30 hours [3] and unique profile of sedation and anticholinergic effects relative to both other first-generation and second-generation antihistamines [4] underscore the clinical and functional risks of generic substitution. The quantitative evidence detailed below provides the necessary justification for specific procurement of dexchlorpheniramine over its analogs.

Dexchlorpheniramine (CAS 25523-97-1): A Quantitative Comparative Evidence Guide for Scientific and Industrial Users


Enantiomeric Potency Advantage of Dexchlorpheniramine vs. Racemic Chlorpheniramine

Dexchlorpheniramine, the S-enantiomer of chlorpheniramine, demonstrates a quantifiable advantage in potency over the racemic mixture. Multiple authoritative drug databases consistently report that the activity of dexchlorpheniramine is approximately two times greater than that of racemic chlorpheniramine [1]. This differential allows for a lower effective dose of dexchlorpheniramine to achieve a comparable antihistaminic effect, which is a critical consideration for both clinical efficacy and formulation strategies.

Enantiomer H1 Antagonist Potency

Comparative Efficacy of Dexchlorpheniramine vs. Second-Generation Bilastine in a Human Wheal and Flare Model

In a 2024 randomized, crossover, double-blind, placebo-controlled Phase I clinical trial, the peripheral antihistaminic activity of a single 5 mg intramuscular (i.m.) dose of dexchlorpheniramine was directly compared to that of a single 12 mg i.m. dose of the second-generation antihistamine bilastine and placebo. The maximum reduction in histamine-induced wheal area for dexchlorpheniramine i.m. was 25.85%, which was significantly less than the reductions achieved by bilastine i.m. (74.29%) and bilastine i.v. (74.44%) [1]. Similarly, the reduction in flare area was 28.65% for dexchlorpheniramine versus 80.63% for bilastine i.m. and i.v. [1].

Wheal and Flare Phase I Trial Bilastine

Differential Duration of Action: Dexchlorpheniramine vs. Cetirizine in Suppressing Cutaneous Reactivity

A comparative study assessing the attenuation of histamine-induced cutaneous reactivity found a significant difference in the duration of action between dexchlorpheniramine and cetirizine. While both drugs were effective, cetirizine was significantly more effective than dexchlorpheniramine in suppressing the size of wheals from 2 to 24 hours after drug administration [1]. Notably, the study reported that the suppressive effect of cetirizine at 24 hours post-ingestion remained as effective as the 2-hour effect, highlighting a longer functional duration compared to dexchlorpheniramine [1].

Duration of Action Cetirizine Cutaneous Reactivity

Pharmacokinetic Profile: Half-Life Differentiation of Dexchlorpheniramine from Other First-Generation Antihistamines

Dexchlorpheniramine possesses a notably long elimination half-life for a first-generation antihistamine, ranging from 20 to 30 hours in healthy adults [1]. This is significantly longer than the half-lives of other classical first-generation antihistamines like diphenhydramine (approximately 9 hours) and promethazine (10-12 hours). This extended half-life supports less frequent dosing regimens (e.g., twice daily) compared to other agents in its class, which often require dosing every 4-6 hours.

Pharmacokinetics Half-Life Elimination

Symptom-Specific Efficacy: Dexchlorpheniramine vs. Intranasal Budesonide in Allergic Rhinitis

A double-blind comparative study evaluated the efficacy of oral dexchlorpheniramine maleate sustained-release tablets (6 mg) against intranasal budesonide (400 μg) in the treatment of seasonal allergic rhinitis. The study found that patients treated with budesonide showed significantly less nasal blockage than those who received dexchlorpheniramine (P < 0.05) [1]. However, there was no statistically significant difference between the two treatments in controlling sneezing and nose-blowing episodes [1].

Allergic Rhinitis Budesonide Symptom Control

Sedation and Anticholinergic Burden of Dexchlorpheniramine Relative to Other Antihistamines

Authoritative sources characterize the adverse effect profile of dexchlorpheniramine with specific, tiered descriptors. It is consistently noted to have 'high antihistaminic activity, moderate anticholinergic effects, and minimal sedative effects' [1]. This is in direct contrast to other first-generation agents like hydroxyzine ('moderate antihistaminic, extreme anticholinergic, extreme sedation') or promethazine ('high antihistaminic, high anticholinergic, high sedation') [2]. Compared to second-generation agents like levocetirizine or fexofenadine, which have 'few to none' anticholinergic effects and 'little to none' sedation, dexchlorpheniramine's profile is a distinct intermediate [2].

Sedation Anticholinergic Adverse Effects

Dexchlorpheniramine (CAS 25523-97-1): Evidence-Based Applications in Research and Industry


Development of Potent, Once- or Twice-Daily First-Generation Antihistamine Formulations

Based on the quantitative evidence of a 20-30 hour elimination half-life [1] and a 2x potency advantage over racemic chlorpheniramine [2], dexchlorpheniramine is the optimal active pharmaceutical ingredient (API) for developing first-generation antihistamine products that aim for sustained symptom control with less frequent dosing. This long half-life supports formulation as a sustained-release tablet, which has been directly compared to other therapies in clinical trials [3].

Investigating the Therapeutic Role of Moderate Sedation and Anticholinergic Effects

For research programs investigating the therapeutic utility of antihistamine-induced sedation (e.g., for managing nocturnal pruritus) or anticholinergic effects (e.g., for reducing rhinorrhea), dexchlorpheniramine provides a well-characterized, intermediate profile of 'moderate anticholinergic effects and minimal sedative effects' [1]. This makes it a more selective tool than highly sedating agents like hydroxyzine or non-sedating second-generation drugs [4], allowing for cleaner dissection of these mechanisms in experimental models.

Use as a Reference Compound in Comparative Efficacy Studies

Due to its extensive historical use and well-documented pharmacodynamic profile, dexchlorpheniramine serves as an excellent first-generation comparator or reference standard in clinical trials evaluating novel antihistamines [1]. Its quantifiable and reproducible effects in models like the histamine-induced wheal and flare test (e.g., 25.85% reduction in wheal area at 5 mg i.m.) [1] provide a robust benchmark against which the efficacy of new chemical entities or formulations can be measured.

Targeted Management of Allergic Rhinitis with Predominant Sneezing and Rhinorrhea

Procurement of dexchlorpheniramine is particularly justified for formulations or clinical protocols targeting the symptoms of sneezing and rhinorrhea in allergic rhinitis. Direct comparative evidence shows that while it is less effective than intranasal budesonide for nasal blockage, it provides comparable control of sneezing and nose-blowing episodes [1]. This allows for a symptom-specific, evidence-based selection of therapy, potentially avoiding the use of intranasal corticosteroids when they are not required for nasal congestion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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